Lp-PLA2-IN-12 Chemical Structure and CAS Registry Uniqueness Versus In-Class Analogs
Lp-PLA2-IN-12 possesses a unique chemical structure that distinguishes it from all other commercially cataloged Lp-PLA2 inhibitors. The compound is defined by IUPAC name (6R,9aS)-3-((3,5-difluoro-4-((2-methylpyrimidin-5-yl)oxy)benzyl)oxy)-6,7,8,9-tetrahydro-1H,10H-6,9a-ethanopyrido[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one, molecular formula C24H23F2N5O3, and molecular weight 467.47 g/mol . In contrast, structurally proximate analogs in the same commercial series exhibit distinct molecular parameters: Lp-PLA2-IN-13 has formula C22H17F5N4O4 (MW 496.39), Lp-PLA2-IN-14 has formula C16H14F3N3O3 (MW 353.3), and Lp-PLA2-IN-9 has formula differing from all of these . The CAS registry number 2637485-14-2 is a singular identifier that uniquely maps to Lp-PLA2-IN-12 and no other chemical entity .
| Evidence Dimension | Chemical structure and molecular identity parameters |
|---|---|
| Target Compound Data | C24H23F2N5O3; MW 467.47; CAS 2637485-14-2 |
| Comparator Or Baseline | Lp-PLA2-IN-13: C22H17F5N4O4, MW 496.39, CAS 2756855-62-4; Lp-PLA2-IN-14: C16H14F3N3O3, MW 353.3, CAS 2756855-66-8 |
| Quantified Difference | Molecular weight differs by +28.92 vs IN-13 and -114.17 vs IN-14; distinct elemental composition and CAS registry |
| Conditions | Chemical characterization data from vendor technical datasheets |
Why This Matters
This matters for procurement because CAS registry number and exact molecular identity are the only verifiable and legally traceable parameters that ensure the correct compound is acquired, eliminating the risk of receiving a structurally related but pharmacologically non-equivalent analog.
